molecular formula C14H22N2OS B4574606 N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide

N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide

Cat. No.: B4574606
M. Wt: 266.40 g/mol
InChI Key: SJANRYLXAZNNPK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide is a useful research compound. Its molecular formula is C14H22N2OS and its molecular weight is 266.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.14528450 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxicity and Topoisomerase II Inhibition

A study on the design, synthesis, and cytotoxic evaluation of acyl derivatives of a quinone-based system, including derivatives similar to N-[2-(dimethylamino)ethyl]-3-[(4-methylphenyl)thio]propanamide, highlighted their potential in treating resistant cancers. Compounds exhibited efficacy against melanoma, ovarian, and glioblastoma cell lines, inhibiting topoisomerase II mediated DNA relaxation and inducing cell cycle arrest, which suggests a promising avenue for cancer therapy (Gomez-Monterrey et al., 2011).

Antibacterial Activity

Another research effort synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives, exploring their antibacterial potential. Some compounds demonstrated significant activity against Rhizobium radiobacter, indicating their potential as antibacterial agents (Tumosienė et al., 2012).

Antimicrobial and Docking Study

In the realm of antimicrobial activity, novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety were synthesized. These compounds showed promising activity against various bacterial and fungal strains, surpassing reference drugs in efficacy. Molecular modeling highlighted their potential mechanism of action, further underscoring their therapeutic potential (Ghorab et al., 2017).

Neurofibrillary Tangles and Beta-Amyloid Plaques

Research involving 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) aimed at localizing neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This work is pivotal in Alzheimer’s research, providing insights into the disease's progression and aiding in the development of diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).

Fluorescent Chemosensor for Zn2+

A study on the development of a “turn-on” fluorescent chemosensor for Zn2+ based on quinoline in aqueous media showcased the innovative application of these compounds in environmental monitoring and biochemical assays. The chemosensor distinguished Zn2+ from Cd2+, underlining its specificity and potential utility in detecting and quantifying Zn2+ in water samples (Kim et al., 2016).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-12-4-6-13(7-5-12)18-11-8-14(17)15-9-10-16(2)3/h4-7H,8-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJANRYLXAZNNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.